molecular formula C16H19N3O9S B12426744 Sulfisomezole N1-glucuronide-d4

Sulfisomezole N1-glucuronide-d4

Cat. No.: B12426744
M. Wt: 433.4 g/mol
InChI Key: BLFOMTRQSZIMKK-ZVZOZAOFSA-N
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Description

Sulfisomezole N1-glucuronide-d4 (CAS: 14365-52-7) is a deuterium-labeled metabolite of sulfisomezole (also known as sulfamethoxazole), a sulfonamide antibiotic. It is synthesized by conjugating the parent compound with β-D-glucuronic acid at the N1 position, with four deuterium atoms replacing hydrogen at specific aromatic positions . This compound serves as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, enabling precise quantification of sulfisomezole and its metabolites in biological matrices . Its molecular formula is C₁₆H₁₅D₄N₃O₉S, with a molecular weight of 457.45 g/mol . Key applications include drug metabolism research, environmental toxicology (e.g., tracking antibiotic residues in water systems), and clinical drug monitoring .

Properties

Molecular Formula

C16H19N3O9S

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1/i2D,3D,4D,5D

InChI Key

BLFOMTRQSZIMKK-ZVZOZAOFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H]

Canonical SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfisomezole N1-glucuronide-d4 involves the glucuronidation of sulfisomezole. This process typically requires the use of uridine 5’-diphospho-glucuronic acid (UDPGA) as a glucuronide donor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes to catalyze the reaction . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Sulfisomezole N1-glucuronide-d4 and related deuterated glucuronides:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Primary Application
This compound C₁₆H₁₅D₄N₃O₉S 14365-52-7 457.45 5-methylisoxazolyl, deuterated Metabolic studies, HPLC/LC-MS
Sulfamerazine N1-Glucuronide-d4 C₁₈D₄H₁₈N₄O₈S 52351-41-4 458.48 4-methylpyrimidinyl, deuterated Antibacterial metabolite analysis
Sulfamidine N1-Glucuronide-d4 C₁₈D₄H₁₈N₄O₈S 52351-41-4 458.48 4,6-dimethylpyrimidinyl, deuterated Lab standards, pharmacokinetics
Sulfameter N1-Glucuronide-d4 C₁₇H₁₃D₄N₃O₉S Not provided ~453.44 (estimated) Methoxy-substituted pyrimidine Antibacterial drug research
Tizoxanide-d4 Glucuronide C₁₆H₁₀D₄N₃O₁₀S·Na Not provided 444.38 + 22.99 (Na) Nitrothiazolyl, sodium salt Antiparasitic metabolite studies
Key Observations:
  • Heterocyclic Moieties : Sulfisomezole contains a 5-methylisoxazolyl group, whereas Sulfamerazine and Sulfamidine feature pyrimidinyl substituents (4-methyl or 4,6-dimethyl). These differences influence binding affinity to bacterial dihydropteroate synthase, a target of sulfonamides .
  • Deuterium Labeling: All compounds are deuterated at aromatic positions (e.g., 4-aminophenyl-d4), ensuring minimal metabolic interference while enhancing detection sensitivity in mass spectrometry .
  • Applications : Sulfisomezole and Sulfamidine derivatives are used in antibacterial research , while Tizoxanide-d4 targets antiparasitic studies .

Pharmacokinetic and Analytical Comparisons

Pharmacokinetics
  • This compound : Glucuronidation reduces renal tubular reabsorption, accelerating urinary excretion. In humans, ~60% of sulfamethoxazole is excreted as N1-glucuronide, with a plasma half-life of ~10–15 hours .
  • Sulfamerazine N1-glucuronide-d4 : Exhibits slower hepatic clearance due to its pyrimidinyl group, prolonging its half-life to ~20 hours in preclinical models .
  • Sulfamidine N1-glucuronide-d4 : The 4,6-dimethylpyrimidine substituent enhances lipophilicity, increasing tissue penetration but reducing urinary excretion efficiency compared to Sulfisomezole .
Analytical Performance
  • UHPLC-MS/MS Detection: Deuterated glucuronides exhibit distinct mass shifts (e.g., +4 Da for D4-labeled compounds), enabling unambiguous differentiation from non-deuterated analogs .
  • Sensitivity : this compound has a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, comparable to Sulfamerazine-d4 (LLOQ: 0.2 ng/mL) but superior to Tizoxanide-d4 (LLOQ: 0.5 ng/mL) due to ionization efficiency differences .

Stability and Handling

  • This compound : Stable at –20°C for >2 years in lyophilized form; aqueous solutions degrade within 48 hours at room temperature .
  • Sulfamidine N1-glucuronide-d4 : Requires storage at –80°C due to its labile dimethylpyrimidine group .
  • Regulatory Status : Sulfamidine-d4 is classified as a controlled product in some regions, necessitating permits for transport .

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